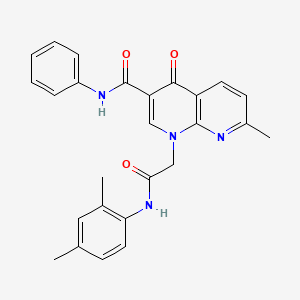

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-16-9-12-22(17(2)13-16)29-23(31)15-30-14-21(26(33)28-19-7-5-4-6-8-19)24(32)20-11-10-18(3)27-25(20)30/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUCLEFSICMHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide , also known by its CAS number 1251585-00-8 , belongs to a class of heterocyclic compounds that exhibit significant biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C26H24N4O3

- Molecular Weight : 440.5 g/mol

- Structure : The compound features a naphthyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains. A study reported that certain synthesized derivatives displayed minimum inhibitory concentrations (MICs) as low as 1.56 μM against Salmonella typhi and 3.12 μM against Staphylococcus aureus . This suggests that the compound may possess potential as an antibacterial agent.

Anticancer Properties

The naphthyridine framework is often explored for anticancer activity due to its ability to inhibit key enzymes involved in cancer progression. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : It interacts with specific enzymes such as kinases or phospholipases, disrupting their activity and leading to altered cellular functions.

- Receptor Modulation : The compound may bind to receptors involved in inflammatory responses, potentially reducing inflammation and associated pathologies .

Study 1: Antibacterial Efficacy

In a comparative study on various naphthyridine derivatives, the compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics. The study highlighted the structure-activity relationship (SAR) indicating that modifications on the phenyl ring enhance antibacterial potency .

Study 2: Anticancer Activity

A thesis exploring novel naphthyridine derivatives reported that the compound induced apoptosis in human cancer cell lines through caspase activation and mitochondrial pathway modulation. The results showed a dose-dependent response with notable cytotoxicity at concentrations above 10 µM .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- The compound has shown promise as an anticancer agent by inhibiting specific cellular pathways involved in tumor growth. Research indicates that it may interfere with the action of receptor tyrosine kinases, which are often overexpressed in cancer cells.

- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

-

Antimicrobial Properties

- Similar compounds have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the inhibition of bacterial DNA gyrase.

- Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

Compound Name Activity Against Minimum Inhibitory Concentration (MIC) 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL -

Antiviral Activity

- Preliminary studies suggest that the compound may exhibit antiviral properties, particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication processes.

Biochemistry

- Enzyme Inhibition

- The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. This characteristic makes it a candidate for further research in drug development.

- Case Study : Research indicated that modifications to the compound's structure could enhance its inhibitory potency against specific enzymes linked to metabolic diseases.

Materials Science

- Synthesis of Novel Materials

- The unique chemical structure allows for the use of this compound as a building block in the synthesis of new materials with enhanced properties. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Substituent Impact Analysis:

- For example, the fluorophenyl analog () may exhibit improved resistance to oxidative metabolism compared to dimethylphenyl derivatives .

- Steric Effects (): The 3,5-dimethylphenyl group introduces steric hindrance, which could reduce binding affinity to flat active sites but improve selectivity .

- Carboxamide vs. Carboxylic Acid (): Replacement of the carboxamide with a carboxylic acid (as in ) increases acidity (pKa ~4–5), affecting solubility and membrane permeability .

Physicochemical Properties

Comparative data for select compounds:

*Estimated based on structural similarity to and .

Key Observations:

- The target compound’s molecular weight (~437.5 g/mol) positions it between the fluorophenyl (430.4 g/mol) and 3,5-dimethylphenyl (440.5 g/mol) analogs, suggesting intermediate lipophilicity .

- Chlorinated derivatives () exhibit higher melting points (193–195°C vs. 181–183°C for 5b1), likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Preparation Methods

Friedlander Condensation for Bicyclic Formation

The Friedlander reaction between 2-aminopyridine derivatives and ketones is a well-established method for constructing 1,8-naphthyridines. For the 7-methyl-substituted variant, 2-amino-4-methylpyridine reacts with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a choline hydroxide-based ionic liquid (ChOH-IL) catalyst in water. This method achieves gram-scale yields (>85%) under mild conditions (80°C, 6–8 hr). The ionic liquid facilitates hydrogen bonding, enhancing reaction efficiency and enabling catalyst recycling.

Cyclization of Quinoline Derivatives

Alternative routes involve cyclization of functionalized quinolines. For example, quinolinic anhydride derivatives undergo aminolysis with aminoacetamides, followed by alkoxide-induced cyclization (e.g., sodium isopropoxide in 2-propanol) to form 1,8-naphthyridines. This method is particularly effective for introducing substituents at the 1-position, as demonstrated in the synthesis of 3-ethoxycarbonyl-7,8-difluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b]naphthyridine.

Introduction of the 3-Carboxamide Group

The N-phenyl carboxamide at position 3 is introduced via hydrolysis and amidation:

Ester Hydrolysis

The ethyl ester intermediate (e.g., ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) undergoes alkaline hydrolysis (NaOH, ethanol/water, reflux) to yield the carboxylic acid.

Amidation with Aniline

The carboxylic acid is converted to the corresponding acid chloride (SOCl₂, reflux) and reacted with aniline in dichloromethane with triethylamine as a base, yielding the 3-carboxamide. Alternatively, coupling agents like HATU or EDCl facilitate direct amidation under milder conditions.

Functionalization at the 1-Position

The 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl) side chain is installed through alkylation or Michael addition:

Alkylation of the Naphthyridine Nitrogen

Treatment of the 1,8-naphthyridine core with ethyl bromoacetate in the presence of NaH (THF, 0°C to RT) introduces the ethyl ester group. Subsequent hydrolysis (HCl, H₂O) yields the acetic acid derivative, which is coupled with 2,4-dimethylaniline using DCC/DMAP to form the 2-((2,4-dimethylphenyl)amino)-2-oxoethyl moiety.

Michael Addition Strategy

A Michael acceptor (e.g., methyl acrylate) reacts with the deprotonated naphthyridine nitrogen, followed by aminolysis with 2,4-dimethylaniline to install the side chain. This method avoids harsh alkylation conditions and improves regioselectivity.

Optimization and Challenges

Regioselectivity in Cyclization

Cyclization of quinoline intermediates often produces regioisomers. For instance, alkoxide-induced rearrangements yield mixtures of 1,6- and 1,7-naphthyridines, necessitating chromatographic separation. Using sterically hindered bases (e.g., potassium tert-butoxide) improves selectivity for the 1,8-isomer.

Oxidative Aromatization

The dihydro-1,8-naphthyridine intermediate requires oxidation to the aromatic form. Hydrogen peroxide in ethanol with KI as a catalyst (77°C, 1 hr) achieves quantitative conversion, as shown in the synthesis of 3-cyano-7,8-difluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b]naphthyridine.

Spectroscopic Characterization

Key analytical data for intermediates and the final compound include:

- ¹H NMR : The 7-methyl group resonates as a singlet at δ 2.45–2.55 ppm, while the N-phenyl carboxamide shows aromatic protons at δ 7.35–7.50 ppm.

- IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm carboxamide formation.

- MS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]+ = 499.2 for C₂₇H₂₇N₄O₃).

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions starting with the formation of the naphthyridinone core. Key steps include cyclization of precursors (e.g., substituted pyridines or amines) under reflux conditions, followed by functionalization of the core with a 2,4-dimethylphenylamino group and phenylcarboxamide moiety. Critical intermediates are characterized via:

Q. How is the compound’s structure validated, and what analytical techniques are prioritized?

X-ray crystallography is ideal for resolving the 3D conformation of the naphthyridine core and substituent orientation. In its absence, advanced NMR techniques (e.g., COSY, NOESY) are used to confirm spatial proximity of aromatic protons and methyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₆H₂₄N₄O₃) .

Q. What preliminary biological screening assays are recommended?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Solubility profiling : Use HPLC with varying mobile phases (e.g., acetonitrile/water gradients) to determine logP and guide formulation .

Q. Which functional groups are critical for bioactivity?

- The naphthyridinone core (4-oxo-1,4-dihydro-1,8-naphthyridine) enables intercalation with DNA or enzyme active sites.

- The 2,4-dimethylphenylamino group enhances lipophilicity and target binding via van der Waals interactions.

- The phenylcarboxamide moiety contributes to hydrogen bonding with biological targets .

Q. How can solubility challenges be addressed during formulation?

- Use co-solvents (e.g., DMSO for in vitro assays) or surfactants (e.g., Tween-80 for in vivo studies).

- Derivatization with polar groups (e.g., sulfonamides) improves aqueous solubility .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Ultrasonic-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 4 hours) and improves yield by 15–20% via enhanced mixing and energy transfer .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What structure-activity relationship (SAR) strategies are effective for derivative design?

- Substituent variation : Replace the 2,4-dimethylphenyl group with fluorophenyl or methoxyphenyl to modulate electronic effects and bioactivity .

- Core modification : Introduce sulfur at the 4-position (thiation) to enhance metabolic stability .

- Bioisosteric replacement : Substitute the carboxamide with sulfonamide to improve solubility without losing potency .

Q. How can computational methods guide target identification?

- Molecular docking : Use AutoDock Vina to predict binding to topoisomerase II or kinase domains (PDB IDs: 1ZXM, 3ERT). Focus on interactions with the naphthyridinone core and substituent hydrophobic pockets .

- ADMET prediction : SwissADME or ProTox-II to assess bioavailability, CYP450 inhibition, and toxicity risks .

Q. How should contradictory bioactivity data be resolved?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., serum-free media, 48-hour incubation).

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What mechanistic studies elucidate the compound’s mode of action?

- Enzyme inhibition assays : Measure inhibition of topoisomerase II via gel electrophoresis (DNA relaxation assays).

- Cellular pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or cell cycle regulators (e.g., p21) .

Q. Can the compound synergize with existing therapies?

- Combination index (CI) analysis : Test with cisplatin or doxorubicin using the Chou-Talalay method. Synergy (CI < 1) suggests dose-reduction potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.